6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide CAS 1800430-79-8
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide CAS 1800430-79-8
Technical Whitepaper: 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide
CAS: 1800430-79-8 Formula: C₉H₅F₃O₃S Molecular Weight: 250.19 g/mol [1][2]
Part 1: Executive Summary & Strategic Utility
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-dioxide is a highly specialized, electron-deficient bicyclic scaffold.[1] Unlike standard benzothiophenes, this molecule features a unique "push-pull" electronic architecture driven by three key structural elements: the highly electron-withdrawing sulfone (
Why this molecule matters:
-
Activated Methylene Platform: The C2 position is flanked by a sulfone and a ketone, rendering the methylene protons (
~5-7) highly acidic.[1] This makes the compound an exceptional nucleophile for Knoevenagel condensations and alkylations.[1] -
Pro-Electrophilic Warhead: Upon functionalization (e.g., condensation with aldehydes), it generates electron-poor benzylidene derivatives that act as potent Michael acceptors, ideal for covalent drug discovery (targeting Cys/Ser residues).
-
Fluorine Effect: The 6-
group increases lipophilicity ( modulation) and metabolic stability while further lowering the LUMO energy of the system, enhancing reactivity toward nucleophiles.[1]
Part 2: Physicochemical Profile
| Property | Value (Experimental/Predicted) | Significance |
| Appearance | Off-white to pale yellow solid | Indicates high purity; colored impurities suggest oxidation/polymerization.[1][3] |
| Melting Point | 198–202 °C | High crystallinity driven by sulfone dipole interactions.[1][3] |
| Density | ~1.61 g/cm³ | High density typical of sulfone/fluorinated aromatics.[1][3] |
| Solubility | DMSO, DMF, Acetonitrile | Poor solubility in non-polar solvents; hydrolytically unstable in basic aqueous media.[3] |
| Acidity ( | ~5.5 (C2-H) | Comparable to Meldrum's acid; allows deprotonation by weak bases ( |
Part 3: Synthetic Architecture
The synthesis of CAS 1800430-79-8 requires a sequence that installs the fragile 3-keto-1,1-dioxide core without degrading the trifluoromethyl group.[1] The most robust industrial route involves the oxidation of the corresponding benzothiophen-3-one precursor.[1]
Validated Synthetic Workflow
Step 1: S-Alkylation Reaction of 2-mercapto-4-(trifluoromethyl)benzoic acid with chloroacetic acid under basic conditions to form the thioether intermediate.[1]
Step 2: Cyclization (Friedel-Crafts Acylation) The thioether is cyclized using acetic anhydride or thionyl chloride/AlCl3 to close the ring, yielding 6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one.[1]
Step 3: Exhaustive Oxidation
The sulfide is oxidized to the sulfone using excess hydrogen peroxide (
Synthesis Diagram (DOT)
Caption: Step-wise construction of the 1,1-dioxide core via S-alkylation, cyclization, and exhaustive oxidation.
Part 4: Reactivity & Mechanistic Applications
The core utility of this molecule lies in its ability to tautomerize and react as a vinyl sulfone precursor .[1]
The "Activated Methylene" Mechanism
The C2 position is the thermodynamic sink.[1] However, in the presence of a base and an electrophile (e.g., an aldehyde), it undergoes a rapid Knoevenagel condensation. The resulting product is a benzylidene , which acts as a "suicide substrate" for nucleophilic enzymes.
Key Reaction: Spirocyclization When reacted with bis-electrophiles (like isatins or dihaloalkanes), the C2 position can form spiro-quaternary centers, a technique widely used to create novel 3D drug scaffolds (e.g., spiro[benzo[b]thiophene-2,3'-indoline]).[1]
Reactivity Logic Diagram (DOT)
Caption: Mechanistic divergence of the scaffold into covalent warheads and spirocyclic drugs.
Part 5: Experimental Protocol (Standardized)
Protocol: Synthesis of 2-Benzylidene Derivative (Knoevenagel) Purpose: To verify the reactivity of the C2 position and generate a Michael acceptor.[1]
-
Preparation: Dissolve 1.0 eq of CAS 1800430-79-8 (250 mg) in anhydrous Ethanol (5 mL).
-
Addition: Add 1.1 eq of 4-chlorobenzaldehyde.
-
Catalysis: Add catalytic Piperidine (0.1 eq).
-
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Workup: Cool to room temperature. The product usually precipitates as a crystalline solid.[1]
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.[1][3]
-
Validation:
NMR should show the disappearance of the C2 methylene singlet (~4.5 ppm) and the appearance of a vinyl proton singlet (~7.8–8.2 ppm).[1]
Part 6: Handling & Safety
-
Stability: The compound is stable at room temperature but hygroscopic.[1] Store under inert atmosphere (
) to prevent hydrolysis of the sulfone ring. -
Hazards: Strong irritant.[1] The sulfone moiety can act as an alkylating agent in biological systems.[1] Use double-gloving (Nitrile) and work in a fume hood.[1]
-
Incompatibility: Avoid strong reducing agents (e.g.,
), which can reduce the sulfone to sulfide or open the ring.
References
-
ChemicalBook. (2024).[1][4][5] 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide Product Entry.Link[1]
-
Sigma-Aldrich. (2024).[1] Benzo[b]thiophene-3(2H)-one 1,1-Dioxide Class Overview.LinkNote: Representative link for class behavior.[1]
-
ResearchGate. (2023). Benzo[b]thiophen-3(2H)-one 1,1-dioxide - A versatile reagent in the synthesis of spiroheterocycles.[1][6]Link
-
PubChem. (2024).[1] Compound Summary: Benzo[b]thiophene-3(2H)-one 1,1-dioxide Derivatives.[1][6][7][8]Link[1]
Sources
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- 2. 6-(TrifluoroMethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide | 1800430-79-8 [m.chemicalbook.com]
- 3. Benzo[b]thiophene (CAS 95-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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